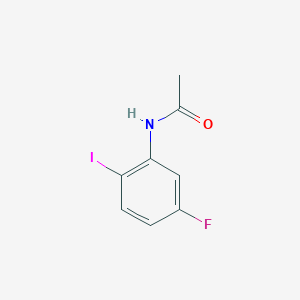

N-(5-Fluoro-2-iodophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-fluoro-2-iodophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFGDBLACCCBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-(5-Fluoro-2-iodophenyl)acetamide" synthesis from 3-fluoroacetanilide

An In-depth Technical Guide to the Synthesis of N-(5-Fluoro-2-iodophenyl)acetamide from 3-Fluoroacetanilide

Abstract

This technical guide provides a comprehensive, research-level overview of the synthesis of this compound, a key intermediate in pharmaceutical and materials science. The synthesis is achieved via a regioselective electrophilic iodination of the readily available starting material, 3-fluoroacetanilide, also known as N-(3-fluorophenyl)acetamide. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines critical safety procedures, and details methods for the structural characterization of the final product. The content is structured to deliver both theoretical understanding and practical, actionable insights for researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry and organic electronics. The specific introduction of iodine into an aromatic scaffold provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The target molecule, this compound, incorporates both fluorine and iodine atoms, making it a versatile intermediate.

The synthetic strategy detailed herein focuses on the direct C-H functionalization of 3-fluoroacetanilide. This approach is predicated on the principles of electrophilic aromatic substitution (EAS), where the directing effects of the existing substituents—the acetamido and fluoro groups—are leveraged to achieve high regioselectivity. The acetamido group is a powerful ortho-, para-directing activator, while the fluoro group is a deactivating but also ortho-, para-directing substituent. The concerted directing influence of these groups, dominated by the acetamido moiety, selectively facilitates iodination at the C2 position, which is ortho to the acetamido group and also ortho to the fluoro group.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core transformation is the iodination of an activated aromatic ring using N-Iodosuccinimide (NIS) as the electrophilic iodine source, catalyzed by a strong acid like Trifluoroacetic Acid (TFA).

-

Generation of the Electrophile: Trifluoroacetic acid protonates the nitrogen atom of N-Iodosuccinimide. This enhances the electrophilicity of the iodine atom, creating a potent iodinating agent, potentially a solvated iodonium ion (I+).

-

Nucleophilic Attack and Sigma Complex Formation: The electron-rich π-system of the 3-fluoroacetanilide ring attacks the electrophilic iodine. The attack occurs preferentially at the C2 position, which is sterically accessible and electronically activated by both the ortho-acetamido and ortho-fluoro directing groups. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A weak base, such as the trifluoroacetate anion or succinimide, abstracts the proton from the C2 position. This restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the acid catalyst.

The following diagram illustrates the mechanistic pathway.

Caption: Mechanism of Acid-Catalyzed Aromatic Iodination.

Experimental Protocol

This protocol is a representative procedure for the synthesis. Researchers should perform their own optimization based on laboratory conditions and scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| 3-Fluoroacetanilide | C₈H₈FNO | 153.15 | 351-28-0 | Starting Material[1] |

| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 516-12-1 | Iodinating Agent[2] |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | 76-05-1 | Solvent & Catalyst[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction Solvent |

| Sat. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Aqueous Wash |

| 10% Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 7772-98-7 | Aqueous Wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroacetanilide (1.0 eq., e.g., 1.53 g, 10.0 mmol) in trifluoroacetic acid (20 mL). Cool the flask to 0 °C in an ice-water bath.

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.05 eq., e.g., 2.36 g, 10.5 mmol) portion-wise over 15 minutes. Ensure the temperature remains below 5 °C during the addition.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be significantly less polar than the starting material.

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice water (100 mL). Add dichloromethane (50 mL) and transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Separate the organic layer.

-

Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (2 x 50 mL) to quench any remaining NIS or iodine.

-

Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the trifluoroacetic acid.

-

Wash with brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a crystalline solid.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

Proper laboratory safety practices are mandatory. This reaction should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Iodosuccinimide (NIS): Harmful if swallowed and causes skin and serious eye irritation.[2][4][5] May cause respiratory irritation.[4][5] It is light and moisture-sensitive.[2] Store in a tightly closed container, protected from light and moisture.[4]

-

Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe skin burns and eye damage.[3][6] Inhalation of vapors can be harmful.[3] Always handle in a chemical fume hood and wear appropriate gloves (butyl rubber or Viton for larger quantities).[7] When diluting, always add acid to water, never the other way around.[6][8]

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Handle with care in a fume hood.

Product Characterization

Confirmation of the product's identity and purity is crucial. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show a singlet for the acetamido methyl protons (~2.2 ppm), a broad singlet for the N-H proton (~8.0-9.0 ppm), and distinct multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the substituted phenyl ring. The coupling patterns will be influenced by both fluorine-hydrogen and hydrogen-hydrogen coupling.

-

¹³C NMR: The spectrum will show signals for the methyl carbon, the carbonyl carbon (~168 ppm), and six distinct aromatic carbon signals. The carbons bonded to fluorine and iodine will exhibit characteristic shifts and, in the case of C-F, coupling (large ¹JCF).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product (C₈H₇FINO, MW = 279.05 g/mol ).

-

Electron Ionization (EI-MS): The mass spectrum should display a clear molecular ion peak (M⁺) at m/z = 279. The presence of a halogen atom can sometimes be inferred from isotopic patterns, although iodine is monoisotopic (¹²⁷I).[9][10] Characteristic fragmentation patterns for acetanilides may also be observed.[11]

Melting Point (MP)

The purified product should exhibit a sharp melting point, which can be compared to literature values if available. A sharp melting point is a good indicator of purity.

Conclusion

The synthesis of this compound from 3-fluoroacetanilide via electrophilic iodination with N-Iodosuccinimide and Trifluoroacetic Acid is an efficient and regioselective method. The reaction is governed by the powerful directing effects of the acetamido group, leading to the desired ortho-iodinated product. This guide provides the essential mechanistic insights, a robust experimental protocol, and safety considerations necessary for the successful and safe execution of this synthesis in a research environment. Careful execution of the work-up and purification steps, followed by thorough analytical characterization, will ensure the high purity of this valuable synthetic intermediate.

References

- Merck Millipore. N-Iodosuccinimide MSDS - 820743.

- Apollo Scientific Ltd.

- PubMed.

- TCI AMERICA.

- DC Fine Chemicals.

- University of Washington. Trifluoroacetic Acid SOP.

- Fisher Scientific.

- Santa Cruz Biotechnology.

- Sisco Research Laboratories Pvt. Ltd.

- Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid.

- Organic Chemistry Portal.

- Carl ROTH.

- Fisher Scientific.

- ResearchGate.

- Concordia University.

- Chemistry LibreTexts.

- Chemguide. mass spectra - the M+2 peak.

- ResearchGate. Mass spectrometry of halogen-containing organic compounds.

- PubChem. N-(3-Fluorophenyl)acetamide.

Sources

- 1. N-(3-Fluorophenyl)acetamide | C8H8FNO | CID 9594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 4. leap.epa.ie [leap.epa.ie]

- 5. sodiumiodide.net [sodiumiodide.net]

- 6. amherst.edu [amherst.edu]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

An In-Depth Technical Guide to N-(5-Fluoro-2-iodophenyl)acetamide (CAS: 1173707-01-1)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N-(5-Fluoro-2-iodophenyl)acetamide is a halogenated aromatic compound of significant interest to the chemical and pharmaceutical research communities. Its unique trifunctional structure—comprising an acetamide group, a fluorine atom, and an iodine atom on a phenyl ring—positions it as a highly versatile and valuable building block in modern organic synthesis. The presence of the ortho-iodo group makes it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the fluorine atom offers a means to modulate the electronic properties and metabolic stability of target molecules, a critical aspect in drug design. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, complete with field-proven experimental protocols designed for research scientists and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of this compound are crucial for its effective use in a laboratory setting. Proper storage involves keeping the compound in a tightly sealed container in a dry, dark place at room temperature to prevent degradation.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 1173707-01-1 | [1][2] |

| Molecular Formula | C₈H₇FINO | [1][2] |

| Molecular Weight | 279.05 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC(=O)NC1=CC(F)=CC=C1I | [1] |

| InChI Key | FMFGDBLACCCBID-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical and Computed Properties

| Property | Value | Source |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Storage Temperature | Room Temperature, Dry, Dark | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Mechanistic Insights

The most direct and common synthesis of this compound involves the N-acetylation of its corresponding aniline precursor, 5-fluoro-2-iodoaniline. This is a robust and high-yielding transformation typically accomplished using acetic anhydride or acetyl chloride.

Causality of Experimental Design

The selection of acetic anhydride with a mild base or in an acidic solvent like glacial acetic acid is standard for this type of transformation. Acetic anhydride is a powerful acylating agent. The reaction is often performed at room temperature or with gentle heating to ensure complete conversion without promoting side reactions. The workup procedure involving precipitation in cold water is effective due to the product's expected low aqueous solubility, allowing for straightforward isolation.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis via N-Acetylation

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-iodoaniline (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of aniline).

-

Reaction: To the stirring solution, add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Isolation: Once complete, slowly pour the reaction mixture into a beaker containing crushed ice (~50 g). A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) to remove acetic acid and other water-soluble impurities.

-

Drying: Dry the purified product under vacuum to a constant weight. The resulting solid is this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in the reactivity of the carbon-iodine bond. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the C-I bond's susceptibility to oxidative addition to a Pd(0) catalyst, which is the rate-determining step in many catalytic cycles. This makes the compound an ideal precursor for creating complex molecular architectures.

The acetamide group is relatively stable but can serve as a directing group or be hydrolyzed under harsh conditions if required. The fluorine atom enhances the molecule's utility in drug discovery by often improving metabolic stability and binding affinity of the final product.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation, enabling the synthesis of biaryl compounds prevalent in pharmaceuticals.[3] this compound is an excellent partner for this reaction.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Chemical Biology

The fluoro-iodophenyl motif is a valuable scaffold in medicinal chemistry. The iodine serves as a synthetic handle for diversification via cross-coupling, while the fluorine can enhance pharmacological properties.

-

Precursor for Radioligands: Analogs of this compound have been used to synthesize iodinated radioligands for imaging receptors in the brain, such as the peripheral-type benzodiazepine receptor (PBR). This research is vital for understanding neurological disorders and developing diagnostic tools.

-

Building Block for Bioactive Molecules: As a versatile intermediate, it can be used in the synthesis of inhibitors for various biological targets. The ability to couple a wide range of boronic acids allows for the systematic exploration of the chemical space around the core scaffold to optimize for potency and selectivity against targets like kinases or proteases.

-

Fragment-Based Drug Discovery: The molecule itself can be considered a "fragment" in FBDD. Its defined structure and reactive handle allow for its incorporation into larger molecules to probe binding interactions with a protein of interest.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system for the coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a biaryl derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Rationale:

-

Catalyst: PdCl₂(dppf) is chosen as it is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, promoting both oxidative addition and reductive elimination steps.[3]

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing hydrolysis of the acetamide group.[3]

-

Solvent System: A mixture of an organic solvent (like Dioxane or DME) and water is used. The organic solvent solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.[3]

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), typically at 1-5 mol %.

-

Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). The reaction should be set to a concentration of approximately 0.1 M with respect to the starting aryl iodide.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety, Handling, and Storage

As a professional scientist, adherence to safety protocols is paramount. While specific toxicity data for this compound is not widely published, its structure suggests necessary precautions based on related chemicals.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[] Avoid inhalation of dust and direct contact with skin and eyes.[][5]

-

Hazard Identification: Based on similar iodo- and fluoro-anilides, the compound may be harmful if swallowed (Acute Toxicity, Oral) and may cause skin and eye irritation.[6][7]

-

First Aid:

-

Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place.[1]

References

-

AOBChem. (n.d.). N-(5-chloro-2-fluoro-4-iodo-phenyl)acetamide. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Acetamide. Retrieved from [Link]

-

Ochilov, S. E. U., et al. (2025). Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-n-(4-iodophenyl)acetamide and study of its biological activity against cancer cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. Retrieved from [Link]

-

PubChem. (n.d.). 2'-Iodoacetanilide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

-

SpringerLink. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]

-

PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. 2'-Iodoacetanilide | C8H8INO | CID 140559 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(5-Fluoro-2-iodophenyl)acetamide: A Versatile Precursor for the Synthesis of Advanced Radioligands

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of molecular imaging, the development of specific and high-affinity radioligands is paramount for the non-invasive in vivo visualization and quantification of biological targets. This technical guide provides a comprehensive overview of N-(5-Fluoro-2-iodophenyl)acetamide, a key precursor in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). We delve into the synthesis of this precursor, its chemical properties, and its strategic application in the development of radiotracers for significant neurological targets, including the peripheral benzodiazepine receptor (PBR) and amyloid-beta plaques. This guide offers detailed experimental protocols, discusses the rationale behind synthetic strategies, and presents data in a clear, accessible format to empower researchers in the field of radiopharmaceutical sciences.

Introduction: The Strategic Importance of this compound in Radioligand Development

The pursuit of novel diagnostic and research tools in neuroscience and oncology has underscored the need for versatile molecular scaffolds that can be efficiently radiolabeled. This compound emerges as a valuable precursor due to its unique structural features. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of the final radioligand. The iodine atom serves as a versatile handle for a variety of chemical modifications, including radioiodination or as a reactive site for palladium-catalyzed cross-coupling reactions to build more complex molecular architectures prior to the introduction of a positron-emitting radionuclide like fluorine-18.

This guide will provide an in-depth exploration of the synthesis and utility of this compound, offering a scientific narrative grounded in established chemical principles and validated experimental procedures.

Physicochemical Properties and Synthesis of the Precursor

A thorough understanding of the precursor's properties is fundamental to its successful application in multi-step syntheses.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1173707-01-1 | [1] |

| Molecular Formula | C₈H₇FINO | [1] |

| Molecular Weight | 279.05 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol. |

Synthesis of this compound

The synthesis of this compound is a straightforward process that begins with the commercially available 5-fluoro-2-iodoaniline. The procedure involves the acetylation of the primary amine.

This protocol is adapted from analogous acetylation procedures of similar aromatic amines.[2][3]

-

Dissolution: In a round-bottom flask, dissolve 5-fluoro-2-iodoaniline (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 eq) dropwise at room temperature. For less reactive anilines, a catalytic amount of a strong acid (e.g., sulfuric acid) can be added, or the reaction can be gently heated.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove any remaining acid and anhydride, and then dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthesis of the precursor via acetylation.

Application as a Precursor for Radioligands

The true utility of this compound lies in its role as a foundational building block for more complex molecules destined for radiolabeling. The ortho-iodo and para-fluoro substitution pattern provides a scaffold that has been successfully incorporated into high-affinity ligands for various biological targets.

Elaboration of the Precursor Scaffold

The iodine atom in this compound is a key functional group for molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of various aryl, alkyl, or alkyne groups, significantly expanding the chemical diversity of the resulting molecules.

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. In the context of our precursor, the aryl iodide can be coupled with a variety of boronic acids or esters to introduce new aromatic or heteroaromatic rings.[4][5] This is a critical step in building the core structure of many PET radioligands.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[6][7] This reaction can be used to introduce an alkyne functionality, which can then be further modified or used as a linker to attach other molecular fragments, including those bearing a radiolabel or a group that facilitates radiolabeling.

Caption: Elaboration pathways for the precursor.

Synthesis of Radioligands for the Peripheral Benzodiazepine Receptor (PBR)

The peripheral benzodiazepine receptor (PBR), also known as the translocator protein (18 kDa) (TSPO), is a promising target for imaging neuroinflammation. Several potent PBR ligands have been developed based on a scaffold that can be derived from this compound.

A notable example is the development of analogs of DAA1106, a high-affinity PBR ligand.[1][8][9] While not directly starting from this compound, the synthesis of N-(5-fluoro-2-phenoxyphenyl)-N-(2-iodo-5-methoxybenzyl)acetamide provides a blueprint for how our precursor could be utilized. The iodo- a and fluoro-acetanilide moiety is a common feature.

For SPECT imaging, direct radioiodination can be achieved. A common method involves the iododestannylation of a tributyltin precursor.[1]

Conceptual Protocol for Radioiodination:

-

Precursor Synthesis: The non-radioactive iodinated compound is first synthesized and then converted to its corresponding tributyltin derivative.

-

Radioiodination: The tributyltin precursor is reacted with a radioiodide source (e.g., [¹²³I]NaI or [¹³¹I]NaI) in the presence of an oxidizing agent such as hydrogen peroxide.

-

Purification: The radiolabeled product is purified by high-performance liquid chromatography (HPLC).[10][11]

For PET imaging, fluorine-18 is the radionuclide of choice. The introduction of ¹⁸F is typically achieved in the final step of the synthesis. A common strategy involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. For molecules derived from our precursor, a common approach is to introduce a functional group that can be readily labeled, such as a hydroxyethyl or tosylethyl group.

Conceptual Protocol for [¹⁸F]Fluoroethylation:

-

Precursor Derivatization: The elaborated molecule, built upon the this compound scaffold, is functionalized with a hydroxy group at a suitable position. This hydroxyl group is then converted to a good leaving group, such as a tosylate or mesylate.

-

Radiolabeling: The tosylated or mesylated precursor is reacted with [¹⁸F]fluoride, typically as a complex with a potassium ion and a cryptand like Kryptofix 2.2.2, in an aprotic solvent at an elevated temperature.[9][12]

-

Purification: The final [¹⁸F]-labeled radioligand is purified using preparative HPLC.[10][13]

Caption: A typical fluorine-18 labeling workflow.

Potential Application in Amyloid-Beta Plaque Imaging

The deposition of amyloid-beta (Aβ) plaques is a key pathological hallmark of Alzheimer's disease. The development of PET radiotracers for imaging Aβ plaques has been a major focus of radiopharmaceutical research.[14][15] Many successful Aβ imaging agents are based on styrylpyridine, benzothiazole, or benzofuran backbones.[16][17] The this compound scaffold can be envisioned as a starting point for the synthesis of novel Aβ imaging agents. The aryl iodide moiety is an ideal position for introducing the core Aβ-binding pharmacophore via cross-coupling reactions.

Conclusion and Future Perspectives

This compound represents a strategically important and versatile precursor for the synthesis of advanced radioligands. Its straightforward synthesis and the presence of two key functional groups—a fluorine atom for potential modulation of pharmacokinetic properties and an iodine atom for diverse chemical modifications—make it an attractive starting material for radiochemists. This guide has outlined the synthesis of the precursor and provided a clear rationale and conceptual protocols for its elaboration and subsequent radiolabeling for targeting important neurological markers like the peripheral benzodiazepine receptor and amyloid-beta plaques.

Future research in this area will likely focus on leveraging the this compound scaffold to develop novel radiotracers with improved binding affinity, selectivity, and in vivo kinetics. The continued exploration of innovative cross-coupling methodologies and radiolabeling techniques will further expand the utility of this valuable precursor in the ongoing quest for more effective molecular imaging agents.

References

-

Zhang, M.-R., Maeda, J., Ogawa, M., Noguchi, J., Ito, T., Yoshida, Y., Okauchi, T., Obayashi, S., Suhara, T., & Suzuki, K. (2007). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(131)I]iodo-5-methoxybenzyl)acetamide: a potent iodinated radioligand for the peripheral-type benzodiazepine receptor in brain. Journal of Medicinal Chemistry, 50(4), 848–855. [Link]

-

National Center for Biotechnology Information. (2007). N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide. PubChem Compound Summary for CID 26675369. [Link]

-

National Center for Biotechnology Information. (n.d.). [Table, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide]. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

- Ochilov, S. E. O., Yusufov, M. S., Otavaliyev, I. H. O., Abdushukurov, A. K., & Matchanov, A. D. (2024). SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON 2-CHLORO-N-(4-IODOPHENYL)ACETAMIDE AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS.

- Zasadny, X., Lemoine, L., & Gauthier, S. (2008). Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction. Nuclear Medicine and Biology, 35(4), 453-460.

- Li, J., Chen, J., & Li, Q. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. Tetrahedron Letters, 59(31), 3043-3046.

- Okamura, N., Suemoto, T., Furumoto, S., Suzuki, M., Shimadzu, H., Akatsu, H., Yamamoto, T., Fujiwara, H., Nemoto, M., Maruyama, M., Arai, H., Yanai, K., & Kudo, Y. (2007). Recent advances in the development of amyloid imaging agents. Current Pharmaceutical Design, 13(24), 2499-2509.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Zhang, M. R., Maeda, J., Ogawa, M., Noguchi, J., Ito, T., Yoshida, Y., Okauchi, T., Obayashi, S., Suhara, T., & Suzuki, K. (2004). Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for pet imaging of peripheral benzodiazepine receptor in primate brain. Journal of medicinal chemistry, 47(9), 2228–2235. [Link]

-

Organic Syntheses. (n.d.). 1-(2-Iodophenyl)pyrrole. [Link]

-

NIH RePORTER. (n.d.). Amyloid Imaging Agents for Position Emission Tomography. [Link]

-

The Crucial Role of 5-Fluoro-2-iodoaniline in Modern Organic Synthesis. (n.d.). Prnewswire. [Link]

- Poduslo, J. F., & G. A. (2010). Molecular Design of Magnetic Resonance Imaging Agents Binding to Amyloid Deposits. Pharmaceuticals, 3(5), 1619–1639.

- Rogers, J. R., Su, C., Vogt, D. B., & Krska, S. W. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(17), 5348–5351.

- Al-Karmi, M., Zlatopolskiy, B. D., & Neumaier, B. (2023). Radiochemistry for positron emission tomography. Nature Reviews Methods Primers, 3(1), 1-22.

- Kilbourn, M. R. (2007). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Journal of Nuclear Medicine Technology, 35(3), 131-136.

- Vitale, P., Pescatori, L., & Di Pietro, O. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 23(10), 2465.

- Keng, P. Y., Jeong, J. M., & Lee, Y. S. (2022).

-

Zhang, M. R., Kida, T., Noguchi, J., Furutsuka, K., Oga, M., Maeda, J., Suhara, T., & Suzuki, K. (2005). Synthesis and evaluation of N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide: a deuterium-substituted radioligand for peripheral benzodiazepine receptor. Bioorganic & medicinal chemistry, 13(5), 1811–1818. [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide (2) with different arylboronic acids. [Link]

- Wang, Y., Zhang, Y., & Liu, J. (2020). Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. European Journal of Medicinal Chemistry, 199, 112392.

- Mika, L. T., & Csabai, P. (2018). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 14, 2506-2513.

- Kuchar, M., & Chen, G. P. (2017). Production of diverse PET probes with limited resources: 24 18F-labeled compounds prepared with a single radiosynthesizer. Journal of Nuclear Medicine, 58(10), 1673-1676.

- Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917.

-

Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]

-

Saha, G. B. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]

- Kung, M. P., Hou, C., & Kung, H. F. (2007). Fluoro-pegylated (FPEG) Imaging Agents Targeting Aβ Aggregates. Nuclear medicine and biology, 34(7), 833–842.

-

ResearchGate. (n.d.). Synthesis of PET Radiopharmaceuticals. [Link]

-

ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. [Link]

- Cui, M., & Ono, M. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. Current topics in medicinal chemistry, 10(12), 1199–1208.

- de Souza, A. A. J., de Farias, M. A., de Lima, V. H., & de Souza, I. L. C. (2020). Synthesis and characterization of the radiopharmaceutical [18F]fluoroestradiol.

-

MDPI. (n.d.). Radiolabeling of Nanoparticles and Polymers for PET Imaging. [Link]

-

ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]

-

AIR Unimi. (n.d.). Design and Synthesis of New PET Radiotracers in Drug Discovery. [Link]

-

Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]

Sources

- 1. N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(131)I]iodo-5-me thoxybenzyl)acetamide: a potent iodinated radioligand for the peripheral-type benzodiazepine receptor in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[131I]iodo-5-methoxybenzyl)acetamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Development of a new radioligand, N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide, for pet imaging of peripheral benzodiazepine receptor in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 12. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 13. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the development of amyloid imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. RePORT ⟩ RePORTER [reporter.nih.gov]

- 16. Fluoro-pegylated (FPEG) Imaging Agents Targeting Aβ Aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains - PMC [pmc.ncbi.nlm.nih.gov]

Topic: The Strategic Role of N-(5-Fluoro-2-iodophenyl)acetamide in Modern Kinase Inhibitor Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy. This technical guide moves beyond the analysis of final drug compounds to focus on a strategically vital, yet often overlooked, component of the discovery process: the synthetic building block. Here, we provide an in-depth examination of N-(5-Fluoro-2-iodophenyl)acetamide (CAS 1173707-01-1) , not as an active pharmacological agent, but as a versatile and high-value intermediate in the synthesis of novel kinase inhibitors. We will deconstruct the molecule to reveal the specific functional roles of its constituent parts—the 2-iodoaniline core, the fluorine substituent, and the acetamide group. This guide provides detailed, field-proven protocols for leveraging this scaffold in cornerstone synthetic reactions, explores its application in generating compound libraries for structure-activity relationship (SAR) studies, and outlines the subsequent biochemical characterization of the resulting inhibitors.

Introduction: The Unseen Value of the Synthetic Intermediate

The landscape of cancer treatment has been revolutionized by the advent of kinase inhibitors, which target the aberrant signaling pathways that drive tumor growth and proliferation.[1] The success of drugs like Imatinib, Gefitinib, and Sorafenib has validated the approach of designing small molecules to fit within the ATP-binding pocket of a target kinase. The journey to such a drug, however, begins not in the clinic, but in the laboratory with the rational design and synthesis of novel chemical entities.

The efficiency of this synthetic process is heavily reliant on the availability of versatile chemical building blocks. These intermediates are pre-functionalized scaffolds that allow medicinal chemists to rapidly and systematically build molecular complexity. This compound is a prime example of such a strategic intermediate.

| Compound Profile: this compound | |

| CAS Number | 1173707-01-1[2][3] |

| Molecular Formula | C₈H₇FINO[2] |

| Molecular Weight | 279.05 g/mol [2] |

| Canonical SMILES | CC(=O)NC1=CC(F)=CC=C1I[2] |

| Appearance | Solid |

| Primary Role | Synthetic Intermediate / Building Block |

While inert on its own, this compound is engineered for chemical reactivity, providing a robust platform for constructing the complex pharmacophores required for potent and selective kinase inhibition. This guide will illuminate the precise chemical logic that makes this molecule an invaluable tool in the drug discovery arsenal.

A Deconstruction of the Scaffold: The Rationale Behind the Structure

The utility of this compound stems from the distinct and synergistic functions of its three key structural features. Each component addresses a specific challenge in medicinal chemistry, from enabling synthetic diversification to enhancing the pharmacokinetic properties of the final drug candidate.

-

The 2-Iodoaniline Core: The iodine atom at the ortho-position to the acetamide is the molecule's primary reactive handle. Aryl iodides are highly effective substrates for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug synthesis.[4] This allows for the facile formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling chemists to attach a wide array of other molecular fragments. This is the key to building diverse compound libraries to probe the chemical space of a kinase active site.[4][5]

-

The Fluorine Substituent: The strategic placement of a fluorine atom is a well-established tactic in medicinal chemistry to optimize drug properties.[6][7] Fluorine's high electronegativity and small size can profoundly influence a molecule's:

-

Binding Affinity: Fluorine can engage in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket, increasing inhibitor potency.[4]

-

Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically labile position can block cytochrome P450-mediated oxidation, thereby increasing the drug's half-life.[4][5]

-

Lipophilicity and Permeability: Fluorine substitution can modulate a compound's lipophilicity (logP), which in turn affects its solubility, cell permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

-

-

The Acetamide Group: The N-acetyl group serves a dual purpose. Firstly, it functions as a protecting group for the aniline nitrogen, preventing it from undergoing undesired side reactions during the initial cross-coupling steps. Secondly, the amide functionality itself is a common feature in kinase inhibitors, capable of forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.

The logical relationship between these components forms the foundation of the molecule's strategic value in the drug discovery workflow.

Core Methodologies: Application in Kinase Inhibitor Synthesis

The true value of this compound is realized through its application in robust and scalable chemical reactions. The presence of the aryl iodide is the lynchpin for these transformations, most notably Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These methods are the workhorses of medicinal chemistry for their reliability, functional group tolerance, and broad substrate scope.[4]

General Synthetic Workflow

The overarching strategy involves a two-step process where the building block is first coupled with a desired fragment, followed by potential deprotection and further modification to yield the final inhibitor.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This reaction is ideal for creating biaryl or heteroaryl-aryl structures, a common motif in inhibitors targeting kinases like RAF and MEK.[4] It couples the aryl iodide with an organoboron compound.

Objective: To synthesize N-(5-fluoro-2-(pyridin-3-yl)phenyl)acetamide by coupling this compound with pyridine-3-boronic acid.

Materials:

-

This compound (1.0 eq)

-

Pyridine-3-boronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, pyridine-3-boronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst.

-

Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The solution should be degassed by bubbling the inert gas through it for 15-20 minutes.

-

Heating: Immerse the flask in a preheated oil bath at 80-100 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(5-fluoro-2-(pyridin-3-yl)phenyl)acetamide.

Causality Behind Choices:

-

Catalyst (Pd(dppf)Cl₂): The dppf ligand is robust and effective for coupling with heteroaromatic boronic acids, often preventing side reactions like boronic acid decomposition.

-

Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation to the palladium center. It is generally well-tolerated by many functional groups.

-

Solvent System (Dioxane/Water): This mixture effectively dissolves both the organic starting materials and the inorganic base, facilitating the reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is critical for synthesizing diarylamine scaffolds, a key pharmacophore in many Type II kinase inhibitors that stabilize the inactive DFG-out conformation of the kinase.[4][5]

Objective: To synthesize N-(2'-(acetylamino)-4'-fluorobiphenyl-3-yl)acetamide by coupling this compound with 3-aminophenylacetamide.

Materials:

-

This compound (1.0 eq)

-

3-Aminophenylacetamide (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene (anhydrous solvent)

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried reaction vessel.

-

Reagent Addition: Add this compound and 3-aminophenylacetamide.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Heating: Seal the vessel and heat in a preheated oil bath or heating block to 100-110 °C.

-

Monitoring: Monitor the reaction by LC-MS. The reaction may take 4-24 hours.

-

Workup: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude material via flash chromatography to obtain the desired diarylamine product.

Causality Behind Choices:

-

Catalyst System (Pd₂(dba)₃/Xantphos): Xantphos is a "Buchwald ligand" with a wide bite angle that promotes the crucial reductive elimination step to form the C-N bond and is effective for coupling with anilines.

-

Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, making it active for coupling.

-

Anhydrous Solvent (Toluene): The reaction is sensitive to water, which can hydrolyze the base and interfere with the catalytic cycle.

Application in Drug Discovery: From Scaffold to Lead Candidate

The synthetic accessibility provided by this compound allows for its use in a structured drug discovery campaign. This typically involves the generation of a focused library of compounds for SAR studies, followed by a screening cascade to identify promising hits.

Structure-Activity Relationship (SAR) Studies

By keeping the core scaffold constant and varying the coupled fragment (R), chemists can systematically probe the target's binding site. For example, in targeting Aurora Kinase B, a key regulator of mitosis, researchers might synthesize a library of derivatives based on a known quinazoline scaffold.[9][10]

| Hypothetical SAR Data for a Putative Aurora B Inhibitor Series | ||

| Compound ID | R-Group (via Suzuki Coupling) | Aurora B IC₅₀ (nM) |

| LEAD-01 | Phenyl | 150 |

| LEAD-02 | 4-Methoxyphenyl | 85 |

| LEAD-03 | 3-Methoxyphenyl | 200 |

| LEAD-04 | 4-Chlorophenyl | 45 |

| LEAD-05 | 1-Methyl-1H-pyrazol-4-yl | 12 |

This data allows the team to build a predictive model of the binding pocket. The observation that a 4-chloro substituent (LEAD-04) improves potency over the unsubstituted phenyl (LEAD-01) suggests a potential hydrophobic pocket, while the dramatic improvement with the pyrazole (LEAD-05) indicates a key hydrogen bond acceptor may be present in that region of the active site.[10]

Screening Cascade

Once a library is synthesized, it enters a screening funnel to identify compounds with the desired biological activity and drug-like properties.

Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol describes a common luminescence-based assay to determine the potency (IC₅₀) of a synthesized inhibitor against its target kinase. It measures the amount of ADP produced in the kinase reaction.[11]

Objective: To determine the IC₅₀ value of a test compound (e.g., LEAD-05) against Aurora Kinase B.

Materials:

-

Aurora Kinase B enzyme

-

Suitable peptide substrate (e.g., Kemptide)

-

Adenosine Triphosphate (ATP)

-

Test compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Assay Buffer (containing MgCl₂, DTT, etc.)

-

White, opaque 384-well assay plates

Step-by-Step Methodology:

-

Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase Reaction Initiation: Prepare a master mix of kinase and substrate in assay buffer. Add this mix to the wells containing the compound.

-

ATP Addition: To initiate the kinase reaction, prepare an ATP solution in assay buffer (at a concentration near the Kₘ for the enzyme) and add it to all wells.

-

Incubation: Incubate the plate at room temperature for a set time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

First Detection Step: Add the ADP-Glo™ Reagent to all wells. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

-

Second Detection Step: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase into a luminescent signal via a coupled enzymatic reaction. Incubate for 30-60 minutes.

-

Signal Reading: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus the kinase activity.

-

Data Analysis: Normalize the data using the controls (0% activity for "no enzyme," 100% activity for "DMSO only"). Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Conclusion

This compound exemplifies the critical role of strategic design at the level of synthetic intermediates. Its value is not in its own biological activity, but in its engineered potential. The combination of a reactive iodine handle for synthetic diversification, a fluorine atom for downstream property optimization, and a stable acetamide group creates a near-ideal building block for modern medicinal chemistry. By enabling the rapid and efficient synthesis of diverse compound libraries, this scaffold accelerates the discovery-test-learn cycle that is fundamental to developing the next generation of targeted kinase inhibitors for cancer and other diseases. Understanding the logic and application of such intermediates is essential for any researcher or scientist operating in the field of drug discovery.

References

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation Source: PMC - NIH URL: [Link]

-

Title: Drug Discovery - Inhibitor Source: chemical-kinomics URL: [Link]

-

Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]

-

Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF Source: ResearchGate URL: [Link]

-

Title: Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor Source: PubMed URL: [Link]

-

Title: N-(2-Bromo-5-Fluoro-4-Methylphenyl)Acetamide Source: MySkinRecipes URL: [Link]

-

Title: Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors Source: NIH National Library of Medicine URL: [Link]

-

Title: Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses Source: PubMed URL: [Link]

-

Title: Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF Source: ResearchGate URL: [Link]

-

Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

Sources

- 1. chemicalkinomics.com [chemicalkinomics.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 1173707-01-1 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

The Strategic Application of N-(5-Fluoro-2-iodophenyl)acetamide in the Synthesis of Novel 5-Fluorouracil Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for a multitude of solid tumors. However, its clinical efficacy is often hampered by a narrow therapeutic window and the emergence of drug resistance. The development of 5-FU derivatives and prodrugs represents a promising strategy to overcome these limitations, enhancing tumor selectivity and improving pharmacokinetic profiles. This technical guide delves into the utility of N-(5-Fluoro-2-iodophenyl)acetamide as a pivotal building block for the synthesis of novel N-aryl-5-fluorouracil derivatives. We will explore the synthesis and characterization of this key intermediate, followed by a detailed examination of its application in modern carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination, to construct the target compounds. This guide will provide not only theoretical insights but also actionable, field-proven protocols to empower researchers in the design and execution of synthetic strategies for next-generation fluoropyrimidine-based anticancer agents.

Introduction: The Enduring Legacy and Evolving Future of 5-Fluorouracil

5-Fluorouracil (5-FU) has been a mainstay in the treatment of various cancers, including colorectal, breast, and gastric cancers, for several decades. Its mechanism of action primarily involves the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1][2][3] Despite its widespread use, the clinical application of 5-FU is associated with significant challenges, such as a short plasma half-life, non-specific cytotoxicity leading to severe side effects, and the development of resistance.[4]

To address these shortcomings, considerable research has focused on the development of 5-FU prodrugs and derivatives.[5][6][7] These modified compounds aim to improve the therapeutic index of 5-FU by enhancing its tumor-targeting capabilities, oral bioavailability, and metabolic stability. The strategic derivatization of the 5-FU core, particularly at the N1 and N3 positions, has been a fruitful avenue of investigation. The introduction of an aryl moiety at the N1 position, for instance, can significantly modulate the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets and metabolic enzymes.

This guide focuses on the application of a key building block, This compound , in the synthesis of N-aryl-5-fluorouracil derivatives. The presence of both a fluorine and an iodine atom on the phenyl ring of this precursor offers unique advantages. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for versatile cross-coupling reactions, enabling the efficient construction of the desired C-N bond with the 5-FU core.

This compound: A Versatile Synthon

Synthesis and Characterization

The synthesis of this compound is a straightforward process, typically achieved through the acylation of the commercially available 5-fluoro-2-iodoaniline. This reaction proceeds with high efficiency and selectivity.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

5-Fluoro-2-iodoaniline

-

Acetyl chloride or Acetic anhydride

-

A suitable base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

-

Procedure:

-

Dissolve 5-fluoro-2-iodoaniline (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (1.2 eq) to the stirred solution.

-

Add acetyl chloride or acetic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

-

Characterization Data:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₇FINO |

| Molecular Weight | 279.05 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, ppm) | Consistent with the structure |

| ¹³C NMR (CDCl₃, ppm) | Consistent with the structure |

| Mass Spectrometry | m/z = 279.95 (M+H)⁺ |

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument.

Rationale for Use in 5-FU Derivative Synthesis

The choice of this compound as a building block is predicated on several key features:

-

Orthogonal Reactivity: The iodine atom provides a specific site for cross-coupling reactions without interfering with the acetamide or fluoro groups. This allows for the selective formation of the C-N bond with the uracil ring.

-

Modulation of Physicochemical Properties: The 5-fluoro-2-iodophenyl moiety introduces both lipophilicity and a fluorine substituent, which can favorably impact the pharmacokinetic and pharmacodynamic properties of the final 5-FU derivative.

-

Potential for Enhanced Biological Activity: The presence of a substituted aryl group at the N1 position of 5-FU can influence its interaction with target enzymes and may lead to altered mechanisms of action or improved potency.

Synthetic Pathways to N-Aryl-5-Fluorouracil Derivatives

The key transformation in the synthesis of N-(5-fluoro-2-iodophenyl)-substituted 5-fluorouracil derivatives is the formation of the C-N bond between the aryl iodide and the N1 position of the 5-fluorouracil ring. Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly well-suited for this purpose.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base and a suitable phosphine ligand.[4] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.

Proposed Synthetic Route:

Caption: Proposed Buchwald-Hartwig amination workflow.

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of N1-(5-Fluoro-2-acetamidophenyl)-5-fluorouracil

-

Materials:

-

This compound (1.0 eq)

-

5-Fluorouracil (1.2 eq)

-

Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃, 2-5 mol%)

-

Phosphine ligand (e.g., Xantphos, 4-10 mol%)

-

Base (e.g., Cesium carbonate - Cs₂CO₃, 2.0 eq)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, 5-fluorouracil, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N1-(5-fluoro-2-acetamidophenyl)-5-fluorouracil.

-

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The 5-fluorouracil coordinates to the palladium center, and the base facilitates the deprotonation of the N1-H, forming a palladium amide complex.

-

Reductive Elimination: The final step is the reductive elimination of the N-aryl-5-fluorouracil product, regenerating the Pd(0) catalyst to continue the cycle.

The choice of ligand is critical for the success of this reaction, as it influences the stability of the catalyst and the rate of reductive elimination. Bulky, electron-rich phosphine ligands like Xantphos are often effective in promoting the coupling of amides.

Future Perspectives and Applications

The synthesis of N1-(5-fluoro-2-acetamidophenyl)-5-fluorouracil opens up a plethora of possibilities for further derivatization and biological evaluation. The acetamide group can be hydrolyzed to the corresponding aniline, which can then be functionalized with various moieties to create a library of novel 5-FU derivatives. These compounds can be screened for their anticancer activity, and structure-activity relationships can be established to guide the design of more potent and selective agents.

Furthermore, the principles outlined in this guide can be extended to the synthesis of other N-aryl-5-fluorouracil derivatives by simply varying the starting aryl iodide. This modular approach provides a powerful platform for the rapid generation of diverse chemical entities for drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel 5-fluorouracil derivatives. Its strategic use in modern palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, provides an efficient and modular route to a wide range of N-aryl-5-fluorouracil compounds. The insights and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to the development of next-generation anticancer agents with improved therapeutic profiles. By leveraging the unique properties of this key intermediate, the scientific community can continue to innovate and advance the field of fluoropyrimidine chemistry, ultimately contributing to the development of more effective cancer therapies.

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

-

Macmillan, C., & Tuch, B. E. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

-

PubMed. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

MDPI. (2015). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

-

ResearchGate. (2015). Synthesis of New 5-Fluorouracil Derivatives as Possible Prodrug for Targeting Cancer Cells. [Link]

-

ACS Publications. (2022). A 5-FU Precursor Designed to Evade Anabolic and Catabolic Drug Pathways and Activated by Pd Chemistry In Vitro and In Vivo. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. [Synthesis of N1-(aryl)alkyloxyacyl-5-fluorouracil derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Biological Activity of N-(5-Fluoro-2-iodophenyl)acetamide Derivatives

Abstract

The N-(phenyl)acetamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. The specific introduction of fluorine and iodine substituents onto the phenyl ring, as seen in the N-(5-Fluoro-2-iodophenyl)acetamide core, imparts unique physicochemical properties that can be exploited for enhanced biological activity and targeted drug design. The presence of a fluorine atom can significantly improve metabolic stability and binding affinity, while the iodine atom offers a convenient handle for further synthetic modifications through cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, diverse biological activities, and structure-activity relationships of derivatives built upon this halogenated scaffold. We will delve into their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in the field of drug discovery.

The this compound Scaffold: A Privileged Core

The core structure, this compound, presents a strategic combination of functional groups essential for modern drug design.

-

The Acetamide Linker: This classic amide group is a stable, hydrogen-bond donating and accepting moiety, crucial for interacting with biological targets such as enzyme active sites and receptors.

-

The Phenyl Ring: A fundamental aromatic system that provides a rigid framework for orienting substituents and can engage in π-π stacking interactions with target proteins.

-

The 5-Fluoro Substituent: Fluorine is a bioisostere of a hydrogen atom but with profound effects. Its high electronegativity can alter the acidity of nearby protons and influence binding interactions. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.[1] The introduction of fluorine has been shown to dramatically improve potency in various compound series.[2]

-

The 2-Iodo Substituent: The iodine atom is a large, lipophilic halogen that can enhance binding through halogen bonding. More importantly, it serves as a highly versatile synthetic handle. It is an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of a wide range of molecular fragments to explore the chemical space and optimize biological activity.

The interplay of these features makes the this compound core a privileged starting point for generating libraries of diverse compounds with significant therapeutic potential.

General Synthesis of this compound Derivatives

The primary route for synthesizing derivatives from this core involves the modification or replacement of the acetamide group or, more commonly, using the iodo-substituted aniline as a starting material for building more complex structures. A fundamental approach is the acylation of 5-fluoro-2-iodoaniline with a carboxylic acid derivative.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of this compound derivatives via an amidation reaction.

Sources

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of N-(5-Fluoro-2-iodophenyl)acetamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(5-Fluoro-2-iodophenyl)acetamide has emerged as a highly versatile and strategically important building block in contemporary medicinal chemistry. Its unique trifunctional nature—an acetamide group, a fluorine atom, and an iodine atom on a phenyl ring—offers a powerful toolkit for the synthesis of complex molecular architectures with diverse therapeutic applications. The acetamide moiety provides a key hydrogen bond donor and acceptor, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. Critically, the iodine atom serves as a versatile synthetic handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This technical guide delves into the synthesis, key reactions, and multifaceted applications of this compound, with a focus on its role in the development of kinase inhibitors, anticancer agents, and diagnostic tools. Through detailed protocols, case studies, and an exploration of structure-activity relationships, this document aims to provide researchers with the foundational knowledge and practical insights necessary to effectively leverage this valuable scaffold in their drug discovery programs.

Introduction: The Strategic Advantage of a Trifunctional Scaffold

In the intricate landscape of drug design, the selection of starting materials and key intermediates is a critical determinant of success. This compound (Figure 1) is a prime example of a scaffold that offers a confluence of desirable features for medicinal chemists.

-

The Acetamide Core: The N-acetyl group is a common feature in many drug molecules, providing a stable, neutral moiety capable of engaging in crucial hydrogen bonding interactions with biological targets.

-

The Fluorine Advantage: The strategic placement of a fluorine atom on the phenyl ring can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolism, thereby increasing a drug's half-life.

-